5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
5-(2,4-Dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3- and 5-positions. The 5-position is occupied by a 2,4-dimethoxyphenyl group, while the 3-position contains a 1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl moiety.
The compound’s synthesis likely involves cyclization of amidoxime precursors or coupling reactions between carboxylic acid derivatives and triazole-containing intermediates. Structural characterization of analogous compounds (e.g., via IR, NMR, and X-ray diffraction) confirms planar geometries for the oxadiazole ring, with substituents influencing molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-5-4-6-14(21)9-13)19-22-20(29-24-19)16-8-7-15(27-2)10-17(16)28-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKQZPLMQUJLBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole represents a novel class of organic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological properties of this compound through a comprehensive review of recent research findings, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The target compound is characterized by a complex structure that combines an oxadiazole moiety with a triazole substituent. The synthesis typically involves multi-step reactions that include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Triazole Formation : The triazole ring is synthesized via a click chemistry approach using azides and alkynes.
- Substituent Modifications : The introduction of 2,4-dimethoxyphenyl and 3-fluorobenzyl groups is accomplished through electrophilic aromatic substitution or nucleophilic addition reactions.
Anticancer Properties
Research indicates that compounds containing the oxadiazole and triazole structures exhibit significant anticancer activity . For instance:
- A study evaluated the antiproliferative effects of similar triazole derivatives against various cancer cell lines, revealing IC50 values in the low micromolar range for breast and lung cancer cells .
- The presence of electron-donating groups such as methoxy on the phenyl ring enhances the compound's ability to inhibit cancer cell growth by affecting cellular signaling pathways.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent :
- In vitro studies demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported to be lower than those of standard antibiotics .
- The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial survival.
- Receptor Binding : Docking studies suggest that this compound may bind effectively to targets such as prostaglandin reductase (PTGR2), which plays a role in inflammatory responses .
Study 1: Antiproliferative Activity
A recent study assessed the antiproliferative effects of several oxadiazole derivatives on human cancer cell lines. The findings indicated that derivatives similar to our target compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 10 µM against breast and colon cancer cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of triazole-based compounds. The results highlighted that certain derivatives showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values below 1 µg/mL . This suggests potential for further development as therapeutic agents in treating resistant infections.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain compounds exhibited significant activity against various strains of bacteria and fungi, suggesting that 5-(2,4-dimethoxyphenyl)-3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole could be developed as a potential antimicrobial agent .
Antioxidant Properties
The compound's structural features allow it to act as an antioxidant. Research has shown that oxadiazole derivatives can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases. Studies have reported that certain derivatives demonstrate antioxidant activity comparable to established antioxidants .
Anticancer Potential
The anticancer properties of oxadiazoles are particularly noteworthy. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study involving glioblastoma cell lines showed that specific oxadiazole derivatives induced significant apoptosis in cancer cells . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of oxadiazole derivatives. Research has focused on modifying the substituents on the oxadiazole ring to enhance biological activity. For example, modifications at the 2 and 4 positions of the phenyl ring have been shown to influence both antimicrobial and anticancer activities significantly .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in disease pathways. These studies help in understanding how structural variations can impact biological activity and guide further synthesis efforts towards more potent analogs .
Data Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings from Comparative Analysis
Structural Flexibility and Bioactivity :
- The 3-fluorobenzyl group in the target compound may enhance lipophilicity and membrane permeability, similar to the 3-fluorobenzylsulfonyl group in ’s antifungal thiadiazole .
- Isostructural halogenated analogues (e.g., chloro vs. bromo in ) show that small substituent changes minimally affect crystal packing but significantly alter bioactivity. This suggests the 2,4-dimethoxyphenyl group in the target compound could optimize binding interactions in therapeutic targets .
Synthetic Pathways :
- Oxadiazole-triazole hybrids are typically synthesized via Huisgen cycloaddition or nucleophilic substitution. For example, ’s benzotriazole-oxadiazole derivative was prepared by refluxing benzotriazole with a chloromethyl-oxadiazole precursor, a method adaptable to the target compound’s synthesis .
Spectroscopic and Crystallographic Insights :
- Single-crystal diffraction of isostructural compounds () reveals planar oxadiazole/triazole cores with substituents (e.g., fluorophenyl, chlorophenyl) adopting perpendicular orientations to minimize steric clashes. This geometry is critical for maintaining intermolecular interactions in solid-state or protein-binding contexts .
Biological Performance :
- Sulfonamide-oxadiazole derivatives () exhibit potent antibacterial activity, suggesting that the target compound’s dimethoxyphenyl group could similarly enhance efficacy against Gram-positive pathogens .
- Antifungal activity in ’s compound correlates with electron-withdrawing substituents (e.g., sulfonyl, fluorobenzyl), a feature mirrored in the target compound’s 3-fluorobenzyl group .
Q & A
Basic: What are the standard synthetic routes for preparing 1,2,4-oxadiazole derivatives like this compound?
Answer:
The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, a two-step procedure may include:
Amidoxime Formation : Reacting nitriles with hydroxylamine hydrochloride under reflux in ethanol/water .
Cyclization : Using activators like EDCI/HOBt or coupling agents (e.g., POCl₃) to form the 1,2,4-oxadiazole core .
The triazole moiety is often introduced via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with fluorobenzyl groups added through alkylation or substitution reactions .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of triazole-linked oxadiazoles?
Answer:
Optimization strategies include:
- Catalyst Screening : Test Cu(I) sources (e.g., CuSO₄/NaAsc vs. CuI) to enhance regioselectivity in triazole formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .
- Purification Challenges : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water to isolate pure products .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 2,4-dimethoxyphenyl protons at δ 3.8–4.0 ppm; triazole protons at δ 7.2–8.1 ppm) .
- IR : Detect oxadiazole C=N stretches (~1600 cm⁻¹) and triazole C-H bends (~1450 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Advanced: How can researchers address overlapping NMR signals in structurally complex analogs?
Answer:
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic proton signals .
- Solvent Selection : Deuterated DMSO or CDCl₃ may enhance signal splitting for methoxy or fluorobenzyl groups .
- Dynamic NMR : Variable-temperature studies to analyze conformational exchange in flexible substituents .
Basic: What biological assays are commonly used to evaluate the activity of such compounds?
Answer:
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based monitoring of substrate turnover) .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluorobenzyl group?
Answer:
- Systematic Substitution : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at the benzyl position to compare potency .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to assess fluorobenzyl interactions with target hydrophobic pockets .
- Pharmacokinetic Profiling : Measure logP to correlate fluorobenzyl lipophilicity with membrane permeability .
Advanced: How should researchers resolve contradictions in biological activity data across different studies?
Answer:
- Standardize Assays : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Control for Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference in cell-based assays .
- Meta-Analysis : Compare IC₅₀ values across literature while normalizing for assay parameters (e.g., incubation time) .
Basic: What structural features of this compound suggest potential CNS activity?
Answer:
- Lipophilicity : The 2,4-dimethoxyphenyl and fluorobenzyl groups enhance blood-brain barrier penetration (predicted logP ~3.5) .
- Triazole-Oxadiazole Core : Known to interact with GABA or serotonin receptors in related analogs .
Advanced: How can crystallographic data inform drug design for this class of compounds?
Answer:
- X-ray Diffraction : Resolve bond angles and torsion angles to optimize steric fit in target binding sites (e.g., triazole orientation in enzyme pockets) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to guide crystal engineering for improved solubility .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with HPLC monitoring .
- Metabolic Profiling : Use liver microsomes to identify cytochrome P450-mediated degradation pathways .
Basic: How is the purity of the compound validated for in vivo studies?
Answer:
- HPLC : ≥95% purity with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (tolerance ≤0.4%) .
Advanced: What computational tools predict the compound’s ADMET properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
